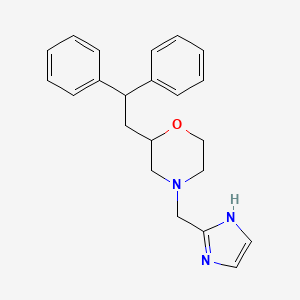![molecular formula C18H27FN2O2 B4288362 (2-{4-[4-(4-fluorophenyl)butanoyl]-2-morpholinyl}ethyl)dimethylamine](/img/structure/B4288362.png)
(2-{4-[4-(4-fluorophenyl)butanoyl]-2-morpholinyl}ethyl)dimethylamine
描述
(2-{4-[4-(4-fluorophenyl)butanoyl]-2-morpholinyl}ethyl)dimethylamine, also known as FUB-MDMB, is a synthetic cannabinoid that has gained popularity in recent years. This compound belongs to the class of indole-based synthetic cannabinoids and is known for its potent psychoactive effects. The following paper will provide an overview of the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for FUB-MDMB.
作用机制
(2-{4-[4-(4-fluorophenyl)butanoyl]-2-morpholinyl}ethyl)dimethylamine binds to the CB1 and CB2 receptors in the brain, which are part of the endocannabinoid system. These receptors are responsible for regulating various physiological processes, including mood, appetite, and pain sensation. (2-{4-[4-(4-fluorophenyl)butanoyl]-2-morpholinyl}ethyl)dimethylamine acts as a potent agonist of these receptors, resulting in the activation of the endocannabinoid system and the subsequent release of neurotransmitters such as dopamine and serotonin. This activation of the endocannabinoid system is responsible for the psychoactive effects of (2-{4-[4-(4-fluorophenyl)butanoyl]-2-morpholinyl}ethyl)dimethylamine.
Biochemical and Physiological Effects:
(2-{4-[4-(4-fluorophenyl)butanoyl]-2-morpholinyl}ethyl)dimethylamine has been shown to have a wide range of biochemical and physiological effects on the human body. These effects include changes in mood, behavior, and cognition, as well as alterations in heart rate, blood pressure, and body temperature. (2-{4-[4-(4-fluorophenyl)butanoyl]-2-morpholinyl}ethyl)dimethylamine has also been shown to have analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of chronic pain conditions.
实验室实验的优点和局限性
One of the main advantages of using (2-{4-[4-(4-fluorophenyl)butanoyl]-2-morpholinyl}ethyl)dimethylamine in lab experiments is its potent psychoactive effects. This compound can be used to study the effects of synthetic cannabinoids on the human body, including their effects on mood, behavior, and cognition. Additionally, (2-{4-[4-(4-fluorophenyl)butanoyl]-2-morpholinyl}ethyl)dimethylamine is relatively easy to synthesize and can be obtained in large quantities, making it a cost-effective option for scientific research.
However, there are also several limitations to using (2-{4-[4-(4-fluorophenyl)butanoyl]-2-morpholinyl}ethyl)dimethylamine in lab experiments. One of the main limitations is the potential for adverse side effects, including anxiety, paranoia, and hallucinations. Additionally, the potency of (2-{4-[4-(4-fluorophenyl)butanoyl]-2-morpholinyl}ethyl)dimethylamine can make it difficult to accurately dose in lab experiments, which can lead to inconsistent results.
未来方向
There are several potential future directions for research on (2-{4-[4-(4-fluorophenyl)butanoyl]-2-morpholinyl}ethyl)dimethylamine. One area of interest is the potential therapeutic applications of synthetic cannabinoids in the treatment of various medical conditions, including chronic pain and inflammation. Additionally, further research is needed to understand the long-term effects of synthetic cannabinoids on the human body, including their potential for addiction and dependence. Finally, there is a need for the development of new synthetic cannabinoids that have fewer adverse side effects and a lower potential for abuse.
科学研究应用
(2-{4-[4-(4-fluorophenyl)butanoyl]-2-morpholinyl}ethyl)dimethylamine has been used extensively in scientific research to study the effects of synthetic cannabinoids on the human body. This compound has been shown to have potent psychoactive effects and is known to bind to the CB1 and CB2 receptors in the brain. (2-{4-[4-(4-fluorophenyl)butanoyl]-2-morpholinyl}ethyl)dimethylamine has been used to study the effects of synthetic cannabinoids on the central nervous system, including their effects on mood, behavior, and cognition. Additionally, (2-{4-[4-(4-fluorophenyl)butanoyl]-2-morpholinyl}ethyl)dimethylamine has been used to study the potential therapeutic applications of synthetic cannabinoids in the treatment of various medical conditions.
属性
IUPAC Name |
1-[2-[2-(dimethylamino)ethyl]morpholin-4-yl]-4-(4-fluorophenyl)butan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN2O2/c1-20(2)11-10-17-14-21(12-13-23-17)18(22)5-3-4-15-6-8-16(19)9-7-15/h6-9,17H,3-5,10-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZZVVSGMZZWHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1CN(CCO1)C(=O)CCCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[methyl(2-phenylethyl)amino]-2-[2-(1H-pyrazol-1-yl)ethyl]-3(2H)-pyridazinone](/img/structure/B4288281.png)
![2-(2-{[2-(3,5-dimethylisoxazol-4-yl)pyrrolidin-1-yl]methyl}-1H-pyrrol-1-yl)pyridine](/img/structure/B4288304.png)
![N-(2-chlorobenzyl)-3-{1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B4288311.png)
![4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-[(1-ethyl-1H-imidazol-5-yl)methyl]piperidine bis(trifluoroacetate)](/img/structure/B4288320.png)
![N-[(2S*,4R*,6S*)-2-benzyl-6-pyridin-3-yltetrahydro-2H-pyran-4-yl]benzamide](/img/structure/B4288328.png)

![N-methyl-N-[(7-methyl-1H-benzimidazol-2-yl)methyl]-1-(piperidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4288340.png)
![N-ethyl-3-(3-fluorophenyl)-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B4288345.png)
![{1-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}(4-methoxy-3,5-dimethylphenyl)methanone](/img/structure/B4288363.png)
![methyl (2S,4R)-4-(dimethylamino)-1-{3-[(4-methylphenyl)amino]-3-oxopropanoyl}pyrrolidine-2-carboxylate](/img/structure/B4288370.png)
![N-{4-[2-oxo-2-(9-oxooctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)ethoxy]phenyl}propanamide](/img/structure/B4288375.png)
![N-[1-(1H-imidazol-1-ylmethyl)-2,2-dimethylpropyl]-5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4288378.png)
![N-[1-(1H-imidazol-2-ylmethyl)piperidin-4-yl]methanesulfonamide](/img/structure/B4288381.png)
![1-(1-allyl-3-methyl-1H-pyrazol-4-yl)-N-benzyl-N-[(3-methylpyridin-2-yl)methyl]methanamine](/img/structure/B4288388.png)